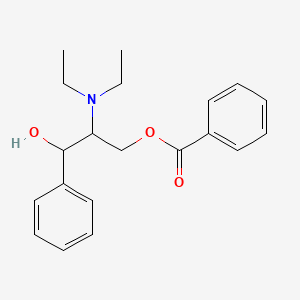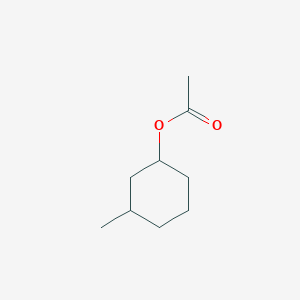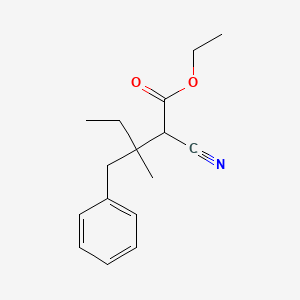
Ethyl 3-benzyl-2-cyano-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzyl-2-cyano-3-methylpentanoate is an organic compound with the molecular formula C16H21NO2. It is a nitrile and ester derivative, characterized by its complex structure which includes a benzyl group, a cyano group, and a methylpentanoate moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-benzyl-2-cyano-3-methylpentanoate can be synthesized through a multi-step process involving the reaction of ethyl sec-butylidenecyanoacetate with benzyl chloride in the presence of magnesium and dry ether. The reaction mixture is heated under reflux, and the product is isolated through a series of extractions and distillations .
Initial Reaction: Ethyl cyanoacetate is reacted with butanone in the presence of β-alanine and glacial acetic acid to form ethyl sec-butylidenecyanoacetate.
Grignard Reaction: Benzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent, which is then reacted with ethyl sec-butylidenecyanoacetate.
Isolation: The reaction mixture is poured onto cracked ice and made acidic with sulfuric acid.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-benzyl-2-cyano-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group to form amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products
Oxidation: 3-benzyl-3-methylpentanoic acid.
Reduction: 3-benzyl-3-methylpentylamine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-benzyl-2-cyano-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-benzyl-2-cyano-3-methylpentanoate involves its reactivity due to the presence of the nitrile and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are essential for its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-benzyl-3-methylpentanoate: Lacks the cyano group, making it less reactive in certain reactions.
3-benzyl-3-methylpentanenitrile: Lacks the ester group, affecting its solubility and reactivity.
3-benzyl-3-methylpentanoic acid: Contains a carboxylic acid group instead of the ester and nitrile groups.
Uniqueness
Ethyl 3-benzyl-2-cyano-3-methylpentanoate is unique due to the presence of both nitrile and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
70289-04-2 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
ethyl 3-benzyl-2-cyano-3-methylpentanoate |
InChI |
InChI=1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3 |
Clave InChI |
NRQJBGPWJLKSHK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC1=CC=CC=C1)C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


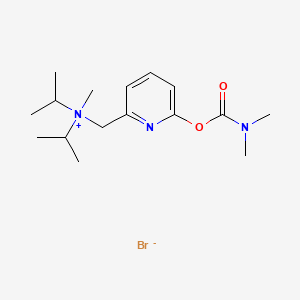
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
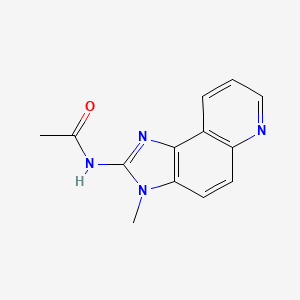
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)

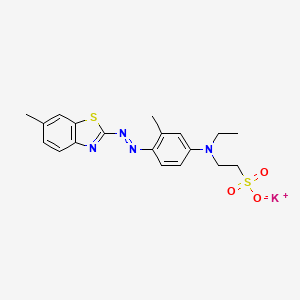
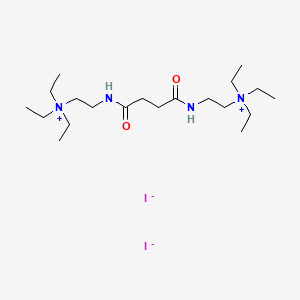
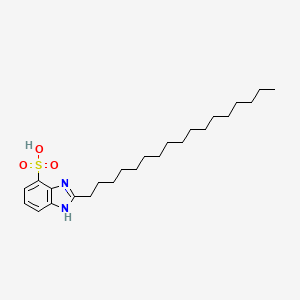
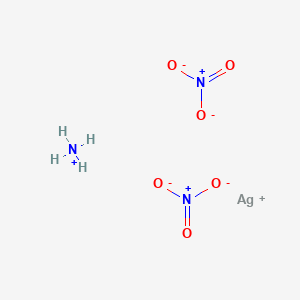
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
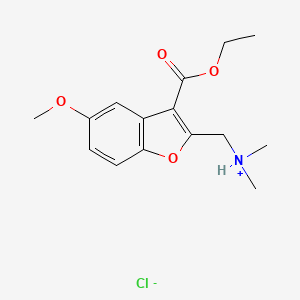
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
